3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization of the aromatic rings. Common synthetic routes may involve the use of reagents such as chlorinating agents, nitrating agents, and amination reactions under controlled conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include other thieno[2,3-b]pyridine derivatives with different substituents on the aromatic rings. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21ClN4O3S |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H21ClN4O3S/c1-15-3-6-18(7-4-15)22-14-21(17-8-10-19(29)11-9-17)24-25(30)26(37-28(24)32-22)27(34)31-20-12-5-16(2)23(13-20)33(35)36/h3-14H,30H2,1-2H3,(H,31,34) |
InChI Key |
PIXWISQJJYOXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC(=C(C=C5)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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